2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride is a chemical compound known for its significant pharmacological properties. It is primarily used as an active ingredient in cardiotonic drugs, which are medications that increase the contractility of the heart muscle. This compound has been studied extensively for its potential therapeutic applications in treating heart failure and other cardiovascular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride involves several steps. One of the key intermediates in its synthesis is 2-methoxy-4-(methylsulfanyl)benzoic acid. This intermediate can be synthesized using two alternative approaches:
- Starting from 4-methyl-3-nitrobenzenesulfonic acid.
- Starting from 2-methyl-5-nitrophenol.
The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of related cardiotonic drugs .
The final steps involve the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or phosphorus oxychloride. The resulting methylsulfanyl derivatives are then oxidized using m-chloroperbenzoic acid or peracetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for higher yields and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.
Cyclization Agents: Polyphosphoric acid, phosphorus oxychloride.
Major Products
The major products formed from these reactions include the oxidized derivatives of the compound, which retain the core imidazo[4,5-b]pyridine structure.
Scientific Research Applications
2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of heterocyclic chemistry and the synthesis of related compounds.
Biology: The compound is studied for its biological activity, particularly its effects on cardiac muscle cells.
Medicine: It is an active ingredient in cardiotonic drugs used to treat heart failure and other cardiovascular diseases.
Industry: The compound is used in the pharmaceutical industry for the production of cardiotonic medications.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride involves its interaction with cardiac muscle cells. The compound increases the contractility of the heart muscle by enhancing calcium ion influx into the cells. This leads to stronger and more efficient heart contractions, which is beneficial in treating heart failure .
Comparison with Similar Compounds
Similar Compounds
Sulmazole: Another cardiotonic drug with a similar structure and mechanism of action.
Isomazole: A related compound used in the treatment of cardiovascular diseases.
Uniqueness
2-(2-Methoxy-4-(methylsulphinyl)phenyl)-1H-imidazo(4,5-b)pyridine monohydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to enhance cardiac contractility without causing significant side effects makes it a valuable compound in the treatment of heart failure .
Properties
CAS No. |
53930-42-0 |
---|---|
Molecular Formula |
C14H14ClN3O2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine;hydrochloride |
InChI |
InChI=1S/C14H13N3O2S.ClH/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13;/h3-8H,1-2H3,(H,15,16,17);1H |
InChI Key |
BPBGMZMGLZCRCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.